molecular formula C17H24N2O3 B13976103 4-(Cyclohexyl(isobutyl)amino)-3-nitrobenzaldehyde

4-(Cyclohexyl(isobutyl)amino)-3-nitrobenzaldehyde

Cat. No.: B13976103
M. Wt: 304.4 g/mol
InChI Key: NFNHDAPMHZUTGA-UHFFFAOYSA-N
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Description

4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is an organic compound that features a cyclohexyl group, a nitro group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde typically involves multiple steps, including the formation of the cyclohexyl group and the introduction of the nitro and aldehyde groups. One common method involves the nitration of a benzaldehyde derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

    Oxidation: 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid.

    Reduction: 4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.

    4-[Cyclohexyl(2-methylpropyl)amino]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

4-[cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde

InChI

InChI=1S/C17H24N2O3/c1-13(2)11-18(15-6-4-3-5-7-15)16-9-8-14(12-20)10-17(16)19(21)22/h8-10,12-13,15H,3-7,11H2,1-2H3

InChI Key

NFNHDAPMHZUTGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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